1-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole
Overview
Description
The compound “1-[4-(4-morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole” is a complex organic molecule. It contains an indazole core, which is a bicyclic compound consisting of fused benzene and pyrazole rings. This core is substituted with a phenyl ring bearing a morpholinylcarbonyl group at the 4-position and a trifluoromethyl group at the 3-position .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The indazole core provides a rigid, planar structure, while the phenyl ring and the morpholinylcarbonyl group add additional complexity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The indazole core, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions. The trifluoromethyl group could potentially undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in a relatively high boiling point and low solubility in water .Scientific Research Applications
Synthesis and Structure
- Compounds related to 1-[4-(4-Morpholinylcarbonyl)phenyl]-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazole have been synthesized using various methods. For example, 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide was synthesized by condensing specific isocyanato compounds with amines and cyclization with hydrazine hydrate, followed by crystal structure determination (Ji et al., 2018).
Antitumor Activity
- Various derivatives of this compound exhibit significant antitumor activities. For instance, compounds synthesized similar to the title compound have shown distinct inhibitory capacities against proliferation of cancer cell lines like A549 and BGC-823 (Ji et al., 2018).
Crystallography and Molecular Structure
- The crystal structures of these compounds have been analyzed, revealing details about their molecular arrangement and potential for interaction with biological targets. These studies include determination of space groups and lattice parameters, contributing to a deeper understanding of their chemical behavior and potential for drug development (Lu et al., 2020).
Biochemical Interactions and Potential Applications
- Research on similar compounds includes the study of their interaction mechanisms with biological targets such as cancer cells, providing insights into their potential therapeutic applications. For instance, detailed studies on binding energies, molecular interactions, and inhibitory capacities against specific cell lines are part of this research area (Lu et al., 2020).
Future Directions
Properties
IUPAC Name |
morpholin-4-yl-[4-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N3O2/c20-19(21,22)17-15-3-1-2-4-16(15)25(23-17)14-7-5-13(6-8-14)18(26)24-9-11-27-12-10-24/h5-8H,1-4,9-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFXTTHMKFWCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)C(=O)N4CCOCC4)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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